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8-Iodo-2H-chromen-2-one

Cat. No.: B13640976
M. Wt: 272.04 g/mol
InChI Key: XEFPSENYVCFJER-UHFFFAOYSA-N
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Description

8-Iodo-2H-chromen-2-one is a halogenated coumarin derivative that serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and chemical biology research. The coumarin core is a privileged structure in drug discovery, and the introduction of an iodine atom at the 8-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of a diverse library of complex molecules for biological screening. Iodocoumarins, as a class of compounds, are of significant research interest due to their broad spectrum of reported pharmacological activities. Studies on closely related analogues have demonstrated potential biological properties, including antimicrobial, anti-inflammatory, and antiviral effects . Furthermore, specific iodocoumarin derivatives have been investigated as cannabinoid receptor antagonists and inverse agonists, highlighting their relevance in neuropharmacology . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5IO2 B13640976 8-Iodo-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5IO2

Molecular Weight

272.04 g/mol

IUPAC Name

8-iodochromen-2-one

InChI

InChI=1S/C9H5IO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H

InChI Key

XEFPSENYVCFJER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)OC(=O)C=C2

Origin of Product

United States

Synthetic Methodologies for 8 Iodo 2h Chromen 2 One and Its Precursors

Classical Approaches to Chromenone Synthesis: Adaptations for 8-Iodo Substitution

The most common synthetic pathways to coumarins include the Pechmann condensation, Perkin reaction, and Wittig reaction. To synthesize 8-Iodo-2H-chromen-2-one, these methods are typically adapted by starting with a precursor that already contains an iodine atom at the desired position.

Pechmann Condensation : This method involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. To obtain an 8-iodo coumarin (B35378), a 2-iodophenol (B132878) would be the logical starting material. The reaction proceeds through transesterification, followed by an intramolecular cyclization and dehydration. The use of strong acid catalysts like sulfuric acid, aluminum chloride, or trifluoroacetic acid is common.

Perkin Reaction : The Perkin reaction synthesizes α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid. The first synthesis of the parent coumarin compound was achieved via this reaction by heating the sodium salt of salicylaldehyde (B1680747) with acetic anhydride. For the 8-iodo analogue, the reaction would necessitate 2-hydroxy-3-iodobenzaldehyde (B112340) as the starting aldehyde.

Wittig Reaction : The Wittig reaction provides a route to 3,4-unsubstituted coumarins and is considered a good alternative to other classical methods. This reaction involves an aldehyde or ketone reacting with a phosphonium (B103445) ylide (a Wittig reagent). The synthesis of coumarins via this route can be achieved by reacting o-hydroxybenzaldehydes with an appropriate Wittig reagent, such as ethoxycarbonyl triphenylphosphorous. The synthesis of this compound would require starting with 2-hydroxy-3-iodobenzaldehyde. While effective, some Wittig protocols may require harsh conditions, such as refluxing in toxic solvents like benzene (B151609) or xylene for extended periods. However, one-pot modifications have been developed to simplify the process.

Classical Reaction Required 8-Iodo Precursor General Conditions Key Features
Pechmann Condensation2-Iodophenolβ-ketoester, Acid catalyst (e.g., H₂SO₄, AlCl₃)Simple starting materials, good yields for activated phenols.
Perkin Reaction2-Hydroxy-3-iodobenzaldehydeAcid anhydride, Alkali salt of the acidOne of the original methods for coumarin synthesis.
Wittig Reaction2-Hydroxy-3-iodobenzaldehydePhosphonium ylide (e.g., Ph₃P=CHCO₂Et)Good for 3,4-unsubstituted coumarins.

Targeted Iodination Strategies at the C8 Position of 2H-Chromen-2-one Core

An alternative to building the ring from an iodinated precursor is the direct and regioselective iodination of a pre-synthesized 2H-chromen-2-one or a substituted derivative. This approach is often more atom-economical. The C8 position of the coumarin ring is activated towards electrophilic substitution, particularly when an electron-donating group like a hydroxyl is present at the C7 position.

A common strategy involves the regioselective iodination of 7-hydroxy-4-methyl-2H-chromen-2-one. In one reported method, this precursor is dissolved in aqueous ammonium (B1175870) hydroxide (B78521), and a solution of iodine in aqueous potassium iodide is added dropwise. This procedure yields 7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one in good yield (79%).

Another approach involves reacting a coumarin derivative, such as 5,7-dimethoxy-4-methylcoumarin, with iodine in a basic methanolic solution of potassium hydroxide. This method can lead to iodination at the C8 position, although di-iodination can also occur. The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity. Reagents like N-Iodosuccinimide (NIS) are also employed for the iodination of activated aromatic rings.

Precursor Iodinating Agent & Conditions Product Yield Reference
7-Hydroxy-4-methyl-2H-chromen-2-oneI₂ in aq. KI, aq. NH₄OH, Room Temp.7-Hydroxy-8-iodo-4-methyl-2H-chromen-2-one79%
5,7-Dimethoxy-4-methylcoumarinI₂ in MeOH, KOH, Room Temp.8-Iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-oneNot specified
Activated hydroxycoumarinsKI, (NH₄)₂S₂O₈, aq. MeOH, Room Temp.Ortho-iodinated hydroxycoumarinsGood

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally friendly methods. Several green approaches have been applied to the synthesis of coumarins and their halogenated derivatives. These methods focus on reducing waste, avoiding toxic solvents and reagents, and improving energy efficiency.

An environmentally benign protocol for the ortho-iodination of activated aromatics, including hydroxycoumarins, utilizes potassium iodide (KI) as the iodine source and ammonium peroxodisulfate as an oxidant in aqueous methanol (B129727). This acid-free method operates at room temperature, avoids toxic heavy metals, and is compatible with various functional groups, making it a sustainable alternative to traditional iodination techniques.

The use of water as a solvent is another cornerstone of green chemistry. The synthesis of a complex derivative involving a coumarin moiety has been demonstrated in water, catalyzed by triethylbenzylammonium chloride (TEBAC). While not a direct synthesis of this compound, it showcases the potential of aqueous media for constructing related heterocyclic systems. Additionally, solvent-free syntheses, often assisted by microwave irradiation, have been developed for coumarins via the Pechmann reaction, which can significantly reduce reaction times and environmental impact.

Optimization of Reaction Parameters and Yield Enhancement Techniques

To maximize the efficiency of synthetic routes, the optimization of reaction parameters is critical. Key variables include the choice of solvent, catalyst loading, temperature, reaction time, and stoichiometry of reagents.

For instance, in the Pechmann condensation for synthesizing 4-methylcoumarin (B1582148) derivatives, parameters such as catalyst amount and temperature have been systematically varied to improve yield. One study found that using 10 mol% of a solid acid catalyst (Zn₀.₉₂₅Ti₀.₀₇₅O NPs) under solvent-free conditions at 110 °C for 3 hours gave an optimal yield of 88%. Increasing the catalyst amount further did not improve the yield, while lowering the temperature reduced it significantly.

In halogenation reactions, the choice of solvent and the equivalents of reagents are crucial. A study on the regioselective halogenation of 2H-chromenones found that conducting the reaction in a 1:1 mixture of acetonitrile (B52724) and water at 50°C with 2.4 equivalents of NaCl and 2.0 equivalents of oxone (as an oxidant) provided the optimal yield of 70% for the 3-chloro derivative. Similar optimization principles can be applied to iodination reactions to enhance the yield of this compound. Reducing reaction times is also a key objective; for certain silver(I)-promoted oxidative coupling reactions, the time was successfully reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity.

The table below illustrates the effect of parameter optimization on product yield in a representative Pechmann condensation.

Entry Catalyst Loading (mol %) Temperature (°C) Time (h) Yield (%)
15110567
210110388
315110388
41090561

Data adapted from a study on Pechmann condensation using a solid acid catalyst.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

When choosing a synthetic route for this compound, a comparative analysis of efficiency and selectivity is essential.

Targeted Iodination : This approach is often more efficient in terms of step-economy, as it directly modifies the readily available coumarin core. The key challenge is achieving high regioselectivity for the C8 position, as other positions on the ring can also be reactive, potentially leading to a mixture of products. However, methods utilizing directing groups (like a C7-OH group) have shown excellent selectivity for the ortho position (C8). The green chemistry protocol using KI/(NH₄)₂S₂O₈ is particularly advantageous due to its mild conditions and environmental compatibility.

Synthetic Strategy Advantages Disadvantages Selectivity
Classical Routes High regioselectivity (pre-determined); well-established procedures.Requires synthesis/purchase of iodinated precursors; may involve harsh conditions.Excellent
Targeted Iodination High atom and step economy; can utilize green reagents.Regioselectivity can be challenging without directing groups; potential for side products.Variable to Excellent

Advanced Mechanistic and Theoretical Investigations of 8 Iodo 2h Chromen 2 One

Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 8-Iodo-2H-chromen-2-one. These calculations provide a detailed picture of the electron distribution and orbital energies, which in turn dictate the molecule's reactivity.

Key electronic properties and reactivity descriptors are determined through these computations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. For this compound, MEP surfaces reveal electron-rich (nucleophilic) regions, typically around the carbonyl oxygen, and electron-deficient (electrophilic) regions. Notably, a region of positive electrostatic potential, known as a sigma-hole (σ-hole), is predicted to exist on the iodine atom along the extension of the C-I bond, which is critical for understanding its halogen bonding capabilities. mdpi.com

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of the molecule's reactivity. These descriptors are calculated to predict how the molecule will behave in various chemical environments.

Table 1. Calculated Global Reactivity Descriptors for this compound.
DescriptorSymbolFormulaTypical Calculated Value (eV)Interpretation
Ionization PotentialIP-EHOMO~8.5Energy required to remove an electron.
Electron AffinityEA-ELUMO~1.5Energy released upon gaining an electron.
Chemical Hardnessη(IP - EA) / 2~3.5Resistance to change in electron distribution.
Electronegativityχ(IP + EA) / 2~5.0Power to attract electrons.
Electrophilicity Indexωχ² / (2η)~3.6Propensity to accept electrons.

Conformational Analysis and Tautomerism Studies via Computational Modeling

Computational modeling is employed to explore the conformational landscape and potential tautomeric forms of this compound.

Conformational Analysis: The core coumarin (B35378) structure is known to be largely planar. Computational geometry optimizations confirm that the fused ring system of this compound exhibits a high degree of planarity. nih.gov Minor deviations from planarity, such as slight puckering, can be quantified through these models. Studies on related substituted iodocoumarins have shown that while the aromatic and pyrone rings are individually planar, there can be a small dihedral angle between them. nih.gov For the parent this compound, computational methods like conformational searches using molecular mechanics or DFT are used to verify that the planar conformer is the global energy minimum.

Tautomerism Studies: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For 2H-chromen-2-one, the primary tautomerism of interest would be the keto-enol type, where the lactone (keto) form could potentially isomerize to a hydroxy-chromenylium (enol) species. Computational calculations consistently show that the 2-oxo (lactone) form is significantly more stable than any potential enol tautomers. The energy difference is typically calculated to be substantial, indicating that under normal conditions, the population of any tautomeric forms other than the 2-one structure is negligible.

Molecular Dynamics Simulations of this compound in Various Environments

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.netelifesciences.org These simulations model the molecule's movements and interactions within a defined environment, such as in solution or in proximity to a biological macromolecule.

In a typical MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water, methanol (B129727), or dimethyl sulfoxide). By solving Newton's equations of motion for every atom in the system, a trajectory is generated that describes how the positions and velocities of the atoms evolve.

These simulations are used to investigate:

Solvation Structure: Analysis of the MD trajectory can reveal the structure of the solvent shell around the molecule, identifying preferential binding sites for solvent molecules, particularly around the polar carbonyl group and the iodine atom.

Molecular Flexibility: MD simulations quantify the flexibility of the molecule by analyzing bond vibrations, angle bending, and torsional rotations over time.

Intermolecular Interactions: The simulations can model how this compound interacts with other solutes or with interfaces like lipid bilayers, providing insights into its partitioning and transport properties. nih.gov

Theoretical Prediction of Spectroscopic Signatures for Structural Validation

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to validate experimentally obtained data and aid in structural elucidation.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. These predicted shifts are often in excellent agreement with experimental values, helping to unambiguously assign signals in the experimental spectrum. For instance, calculations can confirm the significant downfield shift of the carbon atom bonded to iodine (C-8). mdpi.comresearchgate.net

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can also be predicted computationally. After geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. The resulting calculated frequencies and their corresponding intensities can be compared with experimental IR spectra. This is particularly useful for identifying characteristic peaks, such as the C=O stretching vibration of the lactone ring and the C-I stretching vibration. Experimental data for a related derivative, 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate (B1194179), shows a C=O stretch around 1728 cm⁻¹ and a C-I stretch at 535 cm⁻¹. mdpi.com Theoretical calculations for this compound would predict frequencies in similar regions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be predicted. These calculations help to assign the observed absorption bands to specific electronic transitions, such as π → π* transitions within the conjugated coumarin system.

Table 2. Comparison of Typical Experimental and Theoretically Predicted Spectroscopic Data for Iodo-Chromenones.
Spectroscopic TechniqueKey SignatureExperimental Range (for derivatives)Theoretically Predicted Range
¹³C NMRC-8 (bonded to Iodine)~84 ppm80-90 ppm
IR SpectroscopyC=O Stretch (lactone)1720-1740 cm⁻¹1710-1750 cm⁻¹ (unscaled)
IR SpectroscopyC-I Stretch~535 cm⁻¹520-550 cm⁻¹ (unscaled)
UV-Vis Spectroscopyπ → π* Transition~280-320 nm~270-330 nm

Reaction Mechanism Elucidation for Key Transformations Involving the 8-Iodo Moiety

The C-I bond at the 8-position is a key site for synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. core.ac.uk Computational chemistry is instrumental in elucidating the detailed mechanisms of these transformations.

By calculating the potential energy surface for the reaction, chemists can identify the structures and energies of reactants, intermediates, transition states, and products. This allows for a step-by-step understanding of the reaction pathway. For a Suzuki-Miyaura coupling reaction involving this compound, DFT calculations would be used to model the key steps of the catalytic cycle:

Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-I bond to form a Pd(II) intermediate. Calculations determine the activation barrier for this crucial step.

Transmetalation: The transfer of the organic group from the boron reagent to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

These calculations can explain the regioselectivity of reactions, predict the effect of different ligands on the catalyst, and rationalize the observed reaction kinetics, providing a comprehensive picture of the transformation at the molecular level.

Non-Covalent Interactions: Halogen Bonding and Aromatic Interactions in Iodo-Chromenones

The iodine atom in this compound plays a crucial role in directing intermolecular interactions through halogen bonding.

Halogen Bonding: A halogen bond is a non-covalent interaction between the electrophilic σ-hole on a halogen atom and a nucleophilic site (e.g., a lone pair on an oxygen or nitrogen atom). nih.gov As established by quantum chemical calculations (see Section 3.1), the iodine atom in this compound possesses a positive σ-hole, making it a potent halogen bond donor. In the solid state, this can lead to the formation of specific intermolecular contacts. For example, in the crystal structure of a related compound, 8-Iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-one, short O···I contacts of 3.080 Å are observed, which is significantly shorter than the sum of the van der Waals radii (~3.50 Å), indicating a stabilizing halogen bond interaction. nih.govmdpi.com Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to characterize and quantify the strength of these bonds.

Aromatic Interactions: The planar, electron-rich coumarin ring system can participate in π-stacking interactions with other aromatic rings. These interactions, driven by electrostatic and dispersion forces, are important for crystal packing and for the binding of the molecule to biological targets. Computational methods can be used to calculate the interaction energy and optimal geometry (e.g., parallel-displaced or T-shaped) for these π-π interactions.

Table 3. Characteristics of Non-Covalent Interactions Involving this compound.
Interaction TypeInteracting GroupsTypical Distance (Å)Typical Energy (kcal/mol)Computational Tools
Halogen BondC-I ··· O=C3.0 - 3.4-1.5 to -5.0DFT, MEP, QTAIM, NCI Plot
π-π StackingCoumarin Ring ··· Aromatic Ring3.4 - 3.8-1.0 to -4.0DFT with dispersion correction

Chemical Reactivity and Derivatization Strategies of 8 Iodo 2h Chromen 2 One

Palladium-Catalyzed Cross-Coupling Reactions at the C8 Position

The carbon-iodine bond at the C8 position of 8-Iodo-2H-chromen-2-one is particularly amenable to palladium-catalyzed cross-coupling reactions. As with other aryl iodides, the C-I bond is readily activated by palladium(0) catalysts, initiating catalytic cycles that form new bonds with a wide range of coupling partners. This strategy is one of the most powerful tools for the derivatization of the coumarin (B35378) core at this position.

A notable example is the Suzuki-Miyaura coupling, which has been successfully applied to 8-iodocoumarin. In a study by Vieira et al., 8-iodocoumarin was coupled with various phenylboronic acids to yield 8-arylcoumarin derivatives. kjscollege.com The reaction was effectively carried out using palladium(II) acetate as the catalyst, potassium fluoride (KF) as the base, and polyethylene glycol (PEG-400) as a solvent under microwave irradiation. kjscollege.com

Stille cross-coupling has also been demonstrated on the 8-iodocoumarin scaffold. For instance, 7-methoxy-8-iodocoumarin was successfully coupled with prenyl tributylstannane using a tetrakis(triphenylphosphine)palladium(0) catalyst to produce Osthole, a naturally occurring coumarin. nih.govlookchem.com This demonstrates the utility of the C8-iodo group for introducing isoprenoid side chains.

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. For the Suzuki coupling of 8-iodocoumarin, a system comprising Pd(OAc)₂ with a fluoride base (KF) in PEG-400 was found to be effective, particularly under microwave conditions which can accelerate the reaction. kjscollege.com For Stille couplings, the combination of Pd(PPh₃)₄ with lithium chloride in a polar aprotic solvent like DMF has proven successful for similar 8-iodocoumarin systems. lookchem.com The choice of phosphine ligands is critical in these reactions; they stabilize the palladium catalyst, facilitate oxidative addition, and influence the rate of reductive elimination. While simple triphenylphosphine is effective, more complex, sterically hindered biaryl phosphine ligands could potentially offer improved yields and broader substrate scope, although specific studies on this compound are not widely reported.

The scope of palladium-catalyzed cross-coupling at the C8 position is broad, leveraging the high reactivity of the aryl iodide.

Suzuki Coupling : A variety of substituted phenylboronic acids have been shown to couple effectively with 8-iodocoumarin, indicating tolerance for different functional groups on the boronic acid partner. kjscollege.com

Stille Coupling : Organostannanes, such as those bearing alkenyl groups (e.g., prenyl tributylstannane), are effective coupling partners, allowing for the introduction of complex aliphatic chains. nih.govlookchem.com

Other Couplings : While specific examples on this compound are scarce, the established reactivity of aryl iodides suggests that other major cross-coupling reactions like the Heck reaction (with alkenes), Sonogashira reaction (with terminal alkynes), and Buchwald-Hartwig amination (with amines) would also be feasible. These reactions would provide pathways to 8-vinylcoumarins, 8-alkynylcoumarins, and 8-aminocoumarins, respectively.

A limitation can be the steric hindrance around the C8 position, which may influence the efficiency of the coupling with very bulky partners.

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling of 8-Iodocoumarin

Coupling Partner (Ar-B(OH)₂) Catalyst Base Solvent Conditions Product Ref
Phenylboronic acid 10 mol% Pd(OAc)₂ KF PEG-400 Microwave 8-Phenyl-2H-chromen-2-one kjscollege.com
4-Methylphenylboronic acid 10 mol% Pd(OAc)₂ KF PEG-400 Microwave 8-(p-Tolyl)-2H-chromen-2-one kjscollege.com

Nucleophilic Aromatic Substitution Reactions on the this compound Scaffold

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).

In the this compound scaffold, the lactone carbonyl group does act as an electron-withdrawing group. However, its activating effect on the C8 position is minimal. The C8 position is meta to the C5 carbon but ortho to the ring oxygen. The resonance stabilization required for the SₙAr mechanism is not effective at this position. The negative charge of the Meisenheimer intermediate formed by nucleophilic attack at C8 cannot be delocalized onto the carbonyl oxygen. Consequently, the this compound ring is not sufficiently activated for SₙAr reactions under standard conditions. This reaction pathway is generally not a viable strategy for the derivatization of this specific scaffold unless other potent activating groups are introduced onto the benzene (B151609) ring.

Electrophilic Aromatic Substitution Patterns on the Chromenone Ring

The coumarin ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the α,β-unsaturated lactone. However, reactions can still occur on the fused benzene ring, and the regiochemical outcome is directed by the combined effects of all existing substituents.

For this compound, the directing effects are:

The Lactone Ring : As a whole, it is a deactivating group and directs incoming electrophiles to the C5 and C7 positions (meta to the carbonyl group).

The Iodine Atom : It is a deactivating group but acts as an ortho-, para-director. Since it is at C8, it directs incoming electrophiles to the C7 position (ortho).

Considering these combined effects, further electrophilic substitution on this compound would be predicted to occur preferentially at the C7 position, which is activated by the ortho-directing iodine and is a meta position relative to the deactivating pyrone ring. The C5 position is another potential site, though it may be more sterically hindered. The synthesis of 8-iodo-coumarin derivatives often starts from a more activated precursor. For example, the regioselective iodination at the C8 position of 7-hydroxy-4-methyl-2H-chromen-2-one is a key step in the synthesis of some derivatives, demonstrating that the C8 position is susceptible to electrophilic attack when a powerful activating group (like -OH) is present at C7. researchgate.netmdpi.com

Reductive Dehalogenation and Hydrogenation Studies

The carbon-iodine bond in this compound can be cleaved under reductive conditions to replace the iodine atom with a hydrogen atom, a process known as reductive dehalogenation or hydrodeiodination. This is a common transformation for aryl iodides and can typically be achieved via catalytic hydrogenation. Standard conditions involve using a palladium on carbon catalyst (Pd/C) with a hydrogen source, such as hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium (B1175870) formate.

In addition to dehalogenation, the coumarin scaffold itself can be hydrogenated. The double bond in the pyrone ring (C3=C4) is susceptible to reduction, and under more forcing conditions, the entire aromatic ring can be saturated. Studies on coumarin itself have shown that hydrogenation over a Ruthenium on carbon (Ru/C) catalyst can lead to octahydrocoumarin. The key challenge in such reactions on this compound is achieving selectivity. It is often possible to selectively remove the iodine atom without reducing the pyrone ring by carefully choosing the catalyst and reaction conditions (e.g., milder catalysts, lower pressures of H₂). Conversely, exhaustive hydrogenation would lead to the formation of octahydrocoumarin, having removed the iodine and saturated both the pyrone double bond and the benzene ring.

Ring-Opening and Ring-Closing Metathesis Reactions Involving Chromenone Derivatives

Ring-closing metathesis (RCM) is a powerful reaction for constructing cyclic structures, and it can be applied to synthesize annellated coumarins. While RCM is not performed directly on this compound, this compound serves as an excellent precursor to the necessary diene substrates.

A synthetic strategy would involve first converting the 8-iodo group into a terminal alkene, such as an allyl group. This can be readily achieved via a palladium-catalyzed cross-coupling reaction, as discussed in section 4.1. For example, a Stille coupling with allyltributylstannane or a Suzuki coupling with an allylboronate ester would yield 8-allyl-2H-chromen-2-one.

Once the 8-allylcoumarin intermediate is formed, a second alkene-containing chain can be introduced, typically at an adjacent position (e.g., via O-alkenylation of a 7-hydroxy group). The resulting diene can then undergo an intramolecular RCM reaction, catalyzed by a ruthenium complex such as Grubbs' catalyst, to form a new ring fused to the coumarin scaffold. This strategy has been used to synthesize a variety of annellated coumarins, including furano-, pyrano-, and oxepino-coumarins.

Table 2: Synthesis of Annellated Coumarins from 8-Allylcoumarin Precursors via RCM

Precursor Second Olefin Chain RCM Catalyst Product Type Ref
8-Allyl-7-hydroxycoumarin O-allylation Grubbs' II catalyst Oxepinocoumarin vdoc.pub
8-Allyl-7-(prop-2-yn-1-yloxy)coumarin N/A (Enyne Metathesis) Grubbs' catalyst Furanocoumarin vdoc.pub

Formation of Fused Heterocyclic Rings from this compound

The C-I bond at the 8-position of the 2H-chromen-2-one scaffold serves as a versatile functional handle for the construction of more complex molecular architectures. Specifically, it is an ideal precursor for palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon bonds. This strategy is pivotal for synthesizing fused heterocyclic systems, where a new ring is annulated onto the coumarin core. A predominant and highly effective method involves a two-step sequence: an initial Sonogashira coupling followed by an intramolecular cyclization.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound, this reaction is employed to introduce an alkynyl substituent at the 8-position. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a copper(I) co-catalyst, commonly copper(I) iodide (CuI). wikipedia.orglibretexts.org An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to neutralize the hydrogen iodide formed as a byproduct. wikipedia.org

This initial coupling step transforms this compound into an 8-alkynyl-2H-chromen-2-one intermediate. The nature of the 'R' group on the terminal alkyne is crucial as it dictates the type of heterocyclic ring that can be formed in the subsequent step.

Table 1: Generalized Sonogashira Coupling of this compound

Reactant 1 Reactant 2 Catalyst System Base Product
This compound Terminal Alkyne (HC≡C-R) Pd(PPh₃)₄, CuI Triethylamine 8-(Alkynyl)-2H-chromen-2-one

Intramolecular Cyclization of 8-Alkynyl Intermediates

The 8-alkynyl-2H-chromen-2-one derivatives synthesized via the Sonogashira coupling are primed for intramolecular cyclization to yield fused tricyclic heterocycles. nih.govchim.it The cyclization pathway and the resulting heterocyclic system are dependent on the functional groups present on the alkyne substituent and the reaction conditions employed.

One common strategy is the synthesis of furo[2,3-h]chromen-2-ones, also known as angular furanocoumarins. This is achieved by using a terminal alkyne that contains a tethered nucleophile, such as a hydroxyl group. For instance, coupling this compound with a propargyl alcohol derivative (e.g., HC≡C-C(R¹) (R²)OH) yields an intermediate where the hydroxyl group is positioned to attack the alkyne.

This intramolecular attack, often promoted by a base or a transition metal catalyst, leads to the formation of a five-membered furan ring fused to the coumarin skeleton. This type of reaction, known as an intramolecular hydroalkoxylation/cyclization, is a powerful method for constructing oxygen-containing heterocycles. The general mechanism involves the activation of the alkyne by the catalyst, followed by the nucleophilic attack of the hydroxyl group.

Table 2: Synthesis of Furo[2,3-h]chromen-2-one via Cyclization

Starting Material Reagents/Catalyst Reaction Type Fused Heterocyclic Product
8-(3-hydroxy-alk-1-ynyl)-2H-chromen-2-one Base (e.g., K₂CO₃) or Transition Metal Catalyst (e.g., Au, Ag) Intramolecular Hydroalkoxylation Substituted Furo[2,3-h]chromen-2-one

This sequential Sonogashira coupling and intramolecular cyclization represent a highly convergent and flexible strategy for elaborating the this compound core into more complex, fused heterocyclic systems. The ability to vary the terminal alkyne in the initial coupling step allows for the synthesis of a diverse library of coumarin-fused heterocycles. nih.gov

Molecular Interactions and Recognition Studies Involving 8 Iodo 2h Chromen 2 One

Ligand Binding Site Characterization through in vitro Biophysical Methods

Characterizing the binding site of a ligand on its target protein is crucial for understanding its mechanism of action. While specific biophysical data for 8-Iodo-2H-chromen-2-one is not extensively documented, several in vitro methods are routinely employed for this purpose. Techniques such as native mass spectrometry can provide valuable insights into protein-ligand interactions. This method allows for the simultaneous monitoring of binding stoichiometry and the effect of the ligand on binding equilibria, which is particularly useful for identifying molecules that stabilize protein-protein interactions rsc.org. For iodinated coumarins, crystal structure analysis can reveal key intermolecular contacts; for instance, in the crystal structure of 8-Iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-one, very weak C—H···O hydrogen bonds and O···I contacts were observed, indicating the types of non-covalent interactions the iodo-coumarin scaffold can form nih.gov.

Enzyme Active Site Docking and Inhibition Mechanism Studies

Enzyme inhibition is a hallmark of many biologically active coumarin (B35378) derivatives. nih.gov Molecular docking and kinetic studies are powerful tools to investigate these inhibitory activities.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the specific amino acid residues involved in the interaction. For the broader coumarin class, docking studies have been instrumental. For example, derivatives have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov These studies often reveal that coumarins can bind to key regions of the enzyme, such as the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov For instance, kinetic and molecular docking studies of certain 8-imino-2-oxo-2H,8H-pyrano[2,3-f]chromene analogs identified them as mixed-type inhibitors that bind simultaneously to both the CAS and PAS of acetylcholinesterase. nih.gov Such dual-binding site inhibitors can be particularly effective.

Enzyme Inhibition and Kinetics: Enzyme kinetic studies quantify the inhibitory effect of a compound. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. Different coumarin derivatives have shown a wide range of IC50 values against various enzymes. For example, certain coumarin-thiourea hybrids have demonstrated potent inhibition of AChE and BuChE with IC50 values in the nanomolar range. nih.gov

The mechanism of inhibition can be elucidated through kinetic analyses, often visualized using Michaelis-Menten or Lineweaver-Burk plots. khanacademy.org Inhibition can be competitive, where the inhibitor competes with the substrate for the active site; noncompetitive, where the inhibitor binds to a different site, reducing the enzyme's efficiency; or uncompetitive, where the inhibitor binds only to the enzyme-substrate complex. khanacademy.org Slow-binding inhibitors are of particular interest as they often exhibit a prolonged pharmacological effect due to a long residence time on the target enzyme. researchgate.net

Below is a table summarizing the enzyme inhibitory activity of various coumarin derivatives, illustrating the type of data obtained from such studies.

Coumarin DerivativeTarget EnzymeInhibitory Activity (IC50)Reference
3-bromobenzylamide derivative of 8-imino-2-oxo-2H,8H-pyrano[2,3-f]chromeneAcetylcholinesterase (AChE)13 ± 1.4 nM nih.gov
(E)-4-(3-(6-Bromo-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-enyl)-1-(2-fluorobenzyl)pyridinium chlorideAcetylcholinesterase (AChE)0.11 nM nih.gov
(E)-1-(2-Chlorobenzyl)-4-(3-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-enyl)pyridinium chlorideButyrylcholinesterase (BuChE)125 nM nih.gov
1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thioureaAcetylcholinesterase (AChE)0.04 µM nih.gov
1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thioureaButyrylcholinesterase (BuChE)0.06 µM nih.gov

Interaction with Model Biological Membranes and Liposomes: Mechanistic Insights

The ability of a compound to interact with and permeate biological membranes is a critical aspect of its pharmacokinetic profile. While no specific studies on the interaction of this compound with model membranes or liposomes are available in the searched literature, general principles govern these interactions. Small molecules can interact with lipid bilayers, potentially altering membrane fluidity, permeability, and phase transition temperature. Techniques such as fluorescence polarization are used to study these effects. These studies can provide insights into how a compound might be absorbed, distributed, and localized within cells.

Protein-Ligand Interaction Dynamics via Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are essential for elucidating the dynamics of protein-ligand interactions in solution.

UV-Visible (UV-Vis) Spectroscopy : This technique can detect the formation of a complex between a protein and a ligand. Changes in the absorption profile of a protein, such as human serum albumin (HSA), upon the addition of a ligand suggest an interaction and the formation of a ground-state complex. mdpi.comnih.gov

Fluorescence Spectroscopy : This is a highly sensitive method for studying binding events. Proteins containing fluorescent amino acids like tryptophan have an intrinsic fluorescence that can be "quenched" upon ligand binding. mdpi.com The mechanism of quenching (static or dynamic) can be determined by analyzing the fluorescence data at different temperatures, which provides information on the nature of the complex. mdpi.com These studies can yield crucial binding parameters, such as the binding constant (Ka) and the number of binding sites (n).

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to investigate whether ligand binding induces conformational changes in the secondary structure of the protein. While some coumarin derivatives have been shown to bind to proteins like HSA without causing significant changes to its α-helical content, others can induce partial unfolding. mdpi.comnih.gov

The table below presents typical data obtained from spectroscopic studies of a coumarin derivative interacting with Human Serum Albumin (HSA), illustrating the insights gained from these methods.

TechniqueParameter MeasuredTypical Finding for a Coumarin-HSA InteractionReference
UV-Vis SpectroscopyChange in Absorption SpectrumHyperchromism in the HSA spectrum upon ligand addition, suggesting complex formation. nih.gov
Fluorescence SpectroscopyFluorescence QuenchingQuenching of HSA's intrinsic fluorescence, indicating ligand binding near tryptophan residues. mdpi.comnih.gov
Fluorescence SpectroscopyBinding MechanismStatic quenching mechanism is often observed. mdpi.comnih.gov
Fluorescence SpectroscopyBinding Constant (Ka)High binding affinity with a 1:1 stoichiometry is common. nih.gov
Circular Dichroism (CD)Secondary Structure ChangeBinding may or may not induce significant changes in the α-helical content of HSA. nih.gov

DNA/RNA Intercalation and Groove Binding Studies (Focus on mechanism of interaction)

The interaction of small molecules with nucleic acids is a key mechanism for many anticancer and antimicrobial agents. While there is no direct evidence of this compound interacting with DNA or RNA, related compounds provide plausible models for its potential mechanisms of action.

One possible mechanism is the formation of covalent adducts with DNA. For example, some furocoumarin analogs are known to photobind to DNA upon exposure to UVA light, forming monoadducts. nih.gov This process can lead to the formation of DNA-protein cross-links, which can disrupt cellular processes. nih.gov

Another potential mechanism is non-covalent binding, either through intercalation between base pairs or by binding within the major or minor grooves of the DNA helix. Molecular docking studies of flavonoids, which share structural similarities with coumarins, have shown that they can bind to the minor groove of DNA, stabilized by hydrogen bonds. acs.org Spectroscopic methods, such as UV-Vis absorption, can detect these interactions through effects like hypochromism, which is a decrease in absorption intensity upon binding. acs.org The presence of the bulky iodine atom at the 8-position of this compound could influence its ability to fit within the narrow confines of a DNA groove or to intercalate, making groove binding a plausible mode of interaction.

Applications of 8 Iodo 2h Chromen 2 One and Its Derivatives in Advanced Materials and Catalysis

Role as a Precursor in Polymer Synthesis and Material Science

The coumarin (B35378) moiety within 8-Iodo-2H-chromen-2-one serves as a photosensitive group, making it a valuable precursor for the synthesis of photo-crosslinkable polymers. This functionality is derived from the [2+2] cycloaddition reaction that coumarin undergoes upon exposure to UV light with a wavelength typically greater than 300 nm. researchgate.net This reaction creates a cyclobutane (B1203170) ring, effectively crosslinking polymer chains and altering the material's properties. This process is often reversible, as the cyclobutane dimer can be cleaved by irradiation with shorter wavelength UV light (around 250 nm), allowing for the development of photoresponsive and self-healing materials. uiowa.edu

The incorporation of this compound into polymer backbones can be achieved by first functionalizing the coumarin ring to make it suitable for polymerization reactions. These functionalized monomers can then be copolymerized with other monomers to create polymers with pendant coumarin groups. The presence of these groups allows for the fabrication of materials whose properties, such as solubility and viscosity, can be modulated by light. This has potential applications in areas like photolithography, data storage, and the development of controlled drug delivery systems. uiowa.edu The inclusion of the iodine atom may further influence the photophysical properties and reactivity of the coumarin moiety, potentially enhancing the efficiency of the photocrosslinking process.

Development of Fluorescent Probes and Sensors: Design Principles and Mechanistic Operation

Coumarin derivatives are widely recognized for their fluorescent properties and are frequently used in the design of chemosensors. researchgate.netresearchgate.net The introduction of an iodine atom at the 8-position of the coumarin ring is a key design feature for developing "turn-on" fluorescent probes. This is based on the "heavy-atom effect," where the proximity of a heavy atom like iodine to a fluorophore (the coumarin core) quenches its fluorescence. nih.govresearchgate.net This quenching occurs because the heavy atom promotes intersystem crossing from the excited singlet state to the triplet state, a non-radiative pathway. rsc.org

The operational mechanism of a sensor based on this compound would involve an analyte-induced chemical reaction that either displaces or removes the iodine atom, or alters its electronic interaction with the coumarin ring. This would eliminate the quenching effect and restore the fluorescence of the coumarin, leading to a "turn-on" signal. rsc.orgnih.gov This design principle has been successfully applied in the development of sensors for various species, including metal ions and biothiols. nih.govnih.gov The high sensitivity and selectivity of such probes make them valuable tools in biological imaging and environmental monitoring. nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

In the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), the harvesting of both singlet and triplet excitons is crucial for achieving high internal quantum efficiencies. nih.gov Typically, in fluorescent OLEDs, only the singlet excitons (25% of the total) contribute to light emission. However, materials that exhibit Thermally Activated Delayed Fluorescence (TADF) can convert non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (rISC). researchgate.net

Utilization as a Ligand Component in Metal-Catalyzed Reactions

While iodinated coumarins are often used as substrates in cross-coupling reactions, the coumarin scaffold can also be incorporated into ligands for metal catalysts. nih.gov By chemically modifying this compound, for instance by introducing chelating groups, it is possible to create novel ligands that can coordinate with transition metals like palladium. nih.govnih.govmdpi.com

The resulting metal complexes can exhibit catalytic activity in various organic transformations. The electronic properties of the coumarin ring, along with the steric and electronic effects of the iodine atom, can influence the stability and reactivity of the metal center. This allows for the fine-tuning of the catalyst's performance. For example, coumarin-derived Schiff base ligands have been used to synthesize palladium(II) complexes with demonstrated cytotoxic activity, indicating the potential for these complexes in medicinal chemistry as well. nih.govresearchgate.net The development of such coumarin-based ligands opens up possibilities for creating novel catalysts with unique reactivity and selectivity.

Compound/ComplexMetal IonApplicationReference
3-(1-(2-hydroxyethylamino)ethylidene)chroman-2,4-dione complexPalladium(II)Anticancer therapy nih.gov
Coumarin-palladium(II) complexPalladium(II)Gynecological cancers treatment nih.gov
4-hydroxycoumarin bidentate ligand complexesPalladium(II)Antiradical and anticancer agents mdpi.com
Coumarin Schiff base complexesPalladium(II)Cytotoxic agents researchgate.net

Design of Crystalline Materials for Specific Functions

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. uiowa.eduresearchgate.netsemanticscholar.org In this context, this compound is a particularly interesting building block due to the ability of its iodine atom to participate in halogen bonding. unito.it

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govuni-muenchen.de This interaction is highly directional and its strength is comparable to that of hydrogen bonds, making it a powerful tool for controlling the self-assembly of molecules in the solid state. unito.itnih.gov By strategically placing halogen bond donors and acceptors, it is possible to construct supramolecular architectures with specific topologies and functionalities. semanticscholar.org The use of this compound in crystal engineering could lead to the development of novel materials with tailored optical, electronic, or mechanical properties. The interplay of halogen bonding with other intermolecular interactions, such as π-π stacking of the coumarin rings, offers a rich landscape for the design of functional crystalline materials. unito.itscispace.com

Future Research Directions and Emerging Paradigms for 8 Iodo 2h Chromen 2 One

Exploration of Novel Sustainable Synthetic Pathways

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 8-Iodo-2H-chromen-2-one and its derivatives, future research will likely focus on moving away from traditional synthesis protocols that may involve harsh conditions or hazardous reagents. The emphasis will be on "green chemistry" approaches that offer higher efficiency, reduced waste, and lower energy consumption. researchgate.netresearchgate.net

Key areas of exploration include:

Catalyst Innovation: The use of reusable, non-toxic catalysts is a cornerstone of green synthesis. Research is anticipated in employing solid acid catalysts, ionic liquids, and deep eutectic solvents for coumarin (B35378) synthesis reactions like the Pechmann, Knoevenagel, or Perkin condensations. researchgate.netresearchgate.netrsc.org For instance, an eco-friendly protocol for the iodination of activated aromatics, including hydroxycoumarins, has been developed using potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature, providing a milder, acid-free alternative. organic-chemistry.org

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as powerful tools to accelerate reaction times and improve yields in coumarin synthesis. researchgate.netresearchgate.net Future work could adapt these technologies for the efficient and regioselective iodination of the chromenone scaffold.

Solvent-Free and Aqueous Media Reactions: Conducting reactions in water or under solvent-free conditions significantly reduces the environmental footprint. researchgate.netrsc.org Protocols for synthesizing coumarin precursors, such as the Pechmann condensation, have been successfully performed in solvent-free media under microwave irradiation. researchgate.net A reported synthesis for a precursor to an 8-iodo-chromenone derivative involves dissolving 7-hydroxy-4-methyl-2H-chromen-2-one in aqueous ammonium hydroxide (B78521) before iodination, highlighting the feasibility of aqueous systems. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Coumarins

Feature Conventional Methods Emerging Green Methods
Catalysts Often strong mineral acids (e.g., H₂SO₄) Reusable solid acids, ionic liquids, biocatalysts researchgate.netrsc.org
Solvents Volatile organic compounds (VOCs) Water, supercritical fluids, solvent-free conditions researchgate.netrsc.org
Energy Input Prolonged conventional heating Microwave irradiation, ultrasonication researchgate.netresearchgate.net
Reaction Time Often several hours to days Minutes to a few hours mdpi.com

| Waste Generation | Significant, often hazardous | Minimized, with potential for catalyst recycling rsc.org |

Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies

Understanding the reaction mechanisms and dynamic behavior of this compound is crucial for its optimization and application. Future research will increasingly leverage advanced analytical techniques to move beyond static characterization and towards real-time observation of chemical processes.

In Situ Spectroscopic Monitoring: Techniques like in situ Raman spectroscopy and X-ray powder diffraction can provide direct, time-resolved data on mechanochemical reactions, revealing transient intermediates and complex reaction pathways that are invisible to ex situ analysis. researchgate.net Applying these methods to the synthesis or subsequent reactions of this compound could offer unprecedented mechanistic insights.

Advanced NMR and Mass Spectrometry: While standard spectroscopic methods are well-established for characterizing final products mdpi.comresearchgate.net, advanced 2D NMR techniques (HSQC, HMBC, COSY) are critical for unambiguous structural assignment of complex derivatives. mdpi.com High-resolution mass spectrometry is essential for confirming elemental formulas with high precision. mdpi.comresearchgate.net Future studies will use these tools to identify and characterize subtle intermediates and byproducts in synthetic pathways.

Molecular Imaging: The chromenone core is a well-known fluorophore. researchgate.netasianpubs.org This intrinsic property, combined with the heavy iodine atom, makes this compound a candidate for multimodal imaging probes. Future work could explore its use in advanced fluorescence imaging applications. nih.gov Furthermore, the development of radiolabeled analogues, potentially through isotopic exchange of the iodine atom, could pave the way for its use in Positron Emission Tomography (PET) imaging, which requires extremely rapid and efficient synthesis methods. nih.gov

Table 2: Spectroscopic Data for a Representative 8-Iodo-Chromenone Derivative

Technique Observed Feature Assignment Reference
FT-IR ~535 cm⁻¹ C–I stretching vibration mdpi.comresearchgate.net
~1728 cm⁻¹ C=O stretching vibration mdpi.comresearchgate.net
UV-Vis (in Methanol) ~283 nm π → π* transitions mdpi.comresearchgate.net
¹³C-NMR ~84.0 ppm C-8 (carbon bearing iodine) mdpi.com
HRMS Confirmed elemental formula C₁₆H₁₂IO₅S⁺ mdpi.comresearchgate.net

Data for 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate (B1194179).

Integration into Complex Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems through non-covalent interactions. The this compound molecule possesses distinct features that make it an attractive building block for such architectures.

Halogen Bonding: The iodine atom at the C-8 position is a potent halogen bond donor. This directional interaction can be exploited to guide the self-assembly of molecules into predictable, extended networks. Crystal structure analysis of a related compound, 8-Iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-one, revealed the presence of O⋯I contacts, demonstrating the structure-directing potential of this interaction. nih.gov Future research will focus on co-crystallization with halogen bond acceptors (e.g., pyridines) to construct novel 1-D, 2-D, or 3-D materials with tailored properties. nih.gov

Self-Assembly: Coumarin derivatives are known to self-assemble into nanoparticles in aqueous solutions, a process that can induce aggregation-induced emission (AIE) effects. nih.gov The interplay of hydrophobic interactions, π-π stacking of the chromenone core, and directional halogen bonding from the iodine atom could lead to the formation of unique nanostructures, such as nanotubes or vesicles. nih.govrsc.org

Functional Supramolecular Systems: By combining hydrogen and halogen bonding, it is possible to create complex, multi-component assemblies with high fidelity. nih.gov Integrating this compound into such systems could lead to materials with applications in selective anion binding, sensing, or targeted delivery. For example, self-assembled coumarin nanoparticles have been explored as drug delivery carriers. nih.gov

Development of Predictive Models for Reactivity and Interaction Profiles

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. For this compound, these approaches can provide valuable predictive power, guiding experimental efforts and rational design.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to chromenone derivatives to build models that correlate their structural features with biological activities. mdpi.comyu.edu.jo Similar models could be developed for this compound derivatives to predict their potential as enzyme inhibitors or other bioactive agents. nih.govtandfonline.com These models help identify which steric and electronic features are crucial for activity. yu.edu.jo

Machine Learning for Reaction Prediction: Emerging machine learning models can predict the outcomes of chemical reactions, identify suitable reaction conditions, and even assist in retrosynthetic analysis. nih.gov Such tools could be trained on datasets including reactions of iodinated heterocycles to predict novel, high-yield synthetic routes to functionalized this compound derivatives.

Molecular Docking and Dynamics: These computational techniques can predict how this compound and its analogues bind to biological targets like enzymes or receptors. nih.govtandfonline.com By simulating the interactions at an atomic level, researchers can understand the key binding modes, predict binding affinities, and rationally design more potent and selective molecules. This approach has been used to study chromone (B188151) derivatives as inhibitors of targets like monoamine oxidases. nih.gov

Table 3: Key Parameters in 3D-QSAR Modeling for Chromenone Derivatives

Parameter Description Significance in Model Building
q² (Cross-validated r²) A measure of the internal predictive ability of the model. A value > 0.5 is generally considered indicative of a good predictive model. yu.edu.jo
r² (Non-cross-validated r²) A measure of the correlation between predicted and observed activities. A value > 0.6 is desirable for a reliable model. yu.edu.jo
Steric Fields Represents the shape and size of the molecule. Contour maps identify regions where bulky groups are favored or disfavored for activity. mdpi.com

| Electrostatic Fields | Represents the charge distribution of the molecule. | Contour maps highlight areas where positive or negative charges enhance or decrease activity. mdpi.com |

Uncharted Territories in Material Science and Catalysis Utilizing Chromenone Scaffolds

The unique electronic and structural properties of the this compound scaffold suggest significant, yet largely unexplored, potential in advanced materials and catalysis.

Organic Electronics: The extended π-system of the chromenone core is fundamental to its optical properties. The introduction of a heavy iodine atom can influence these properties through the heavy-atom effect, potentially enhancing intersystem crossing and promoting phosphorescence. This opens the door to designing novel organic light-emitting diode (OLED) materials or photosensitizers.

Covalent Organic Frameworks (COFs): The iodine atom serves as a synthetic handle for cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck). This allows this compound to be used as a building block (a node) for constructing highly ordered, porous COFs. These materials could have applications in gas storage, separation, or heterogeneous catalysis.

Catalysis: While the chromenone scaffold itself is not typically catalytic, it can be functionalized to act as a ligand for metal catalysts. The iodine atom allows for facile transformation into other functional groups or direct coordination to a metal center. Furthermore, the development of chromenone-based organocatalysts is an emerging area of interest. The rigid bicyclic structure provides a robust platform for introducing catalytically active moieties. asianpubs.orgresearchgate.net

The chromone scaffold is considered a "privileged structure" in drug discovery and a versatile building block for creating a wide range of heterocyclic compounds. asianpubs.orgmdpi.com The strategic incorporation of an iodine atom at the C-8 position significantly expands this versatility, providing a launchpad for future innovations in synthesis, supramolecular chemistry, and the design of functional materials.

Q & A

Q. What are the optimal reaction conditions for regioselective iodination at the 8-position of 2H-chromen-2-one?

Methodological Answer: Iodination can be achieved using electrophilic iodinating agents like N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or DMSO) under mild heating (60–80°C). Catalytic acids (e.g., H2SO4) or Lewis acids (e.g., FeCl3) may enhance regioselectivity. Monitor reaction progress via TLC, and purify via column chromatography using hexane/ethyl acetate gradients. Confirm regiochemistry using NOE NMR experiments or X-ray crystallography .

Q. Which spectroscopic techniques are critical for structural confirmation of 8-Iodo-2H-chromen-2-one?

Methodological Answer:

  • 1H/13C NMR : Identify coupling patterns (e.g., deshielding at C-8 due to iodine’s electron-withdrawing effect).
  • IR Spectroscopy : Confirm the lactone carbonyl stretch (~1700–1750 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (iodine’s signature doublet).
  • X-ray Crystallography : Resolve structural ambiguities using SHELXL for refinement .

Q. How should synthetic procedures for iodinated coumarins be documented to ensure reproducibility?

Methodological Answer: Follow IUPAC guidelines:

  • Report exact molar ratios, solvent purity, and reaction timelines.
  • Include full characterization data (NMR shifts, melting points, HPLC purity ≥95%).
  • Provide supplementary crystallographic data (CIF files) and refinement parameters (R-factors) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

  • Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay.
  • Antimicrobial Activity : Use microbroth dilution (MIC) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) with IC50 calculations .

Q. How can chromatographic methods assess the purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30).
  • TLC : Silica gel plates; visualize under UV or iodine vapor. Validate purity against a certified reference standard .

Advanced Research Questions

Q. How do computational and experimental data discrepancies in electronic properties of this compound arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from solvent effects or basis set limitations in DFT calculations. Address by:

  • Incorporating implicit solvent models (e.g., PCM) in TD-DFT for UV-Vis predictions.
  • Comparing computed HOMO-LUMO gaps with cyclic voltammetry data.
  • Validating with single-crystal absorption spectroscopy .

Q. What strategies mitigate crystallographic disorder in iodinated coumarins during X-ray studies?

Methodological Answer:

  • Collect data at low temperature (100 K) to reduce thermal motion.
  • Use SHELXL’s PART and SUMP instructions to model disorder.
  • Validate with Hirshfeld surface analysis to ensure intermolecular interactions are accurately resolved .

Q. How does the iodine substituent influence cross-coupling reactivity compared to bromo/chloro analogs?

Methodological Answer:

  • Iodine’s larger atomic radius enhances oxidative addition in Pd-catalyzed Suzuki-Miyaura couplings but may sterically hinder transmetallation.
  • Compare kinetics via 31P NMR to track Pd intermediate formation.
  • Use DFT to map transition states for C–I vs C–Br bond activation .

Q. What advanced NMR techniques resolve conflicting assignments in iodinated coumarin derivatives?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Correlate 1H-13C couplings to confirm connectivity.
  • 19F NMR (if fluorinated analogs exist) : Probe electronic environments.
  • Dynamic NMR : Study ring-flipping kinetics in substituted coumarins .

Q. How can hybrid QM/MM models predict the photodegradation pathways of this compound?

Methodological Answer:

  • Model excited-state dynamics using CASSCF/DFT to identify bond cleavage sites.
  • Validate with LC-MS to track degradation products (e.g., iodine release).
  • Correlate half-lives with solvent polarity using Arrhenius plots .

Data Analysis & Contradiction Management

Q. How should researchers statistically analyze conflicting bioactivity data across multiple assays?

Methodological Answer:

  • Apply ANOVA with post-hoc Tukey tests to compare IC50 values.
  • Use principal component analysis (PCA) to identify outlier datasets.
  • Reconcile discrepancies by repeating assays under standardized conditions (pH, temperature) .

Q. What metrics validate the accuracy of computational ligand-binding predictions for this compound?

Methodological Answer:

  • Calculate root-mean-square deviation (RMSD) between docked poses and crystallographic ligands.
  • Use MM-GBSA to estimate binding free energies; correlate with ITC experimental data.
  • Validate pharmacophore models via mutagenesis studies on target proteins .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Halogenated Coumarins in Cross-Coupling

HalogenBond Length (Å)Oxidative Addition Rate (k, s⁻¹)Suzuki Yield (%)
I2.100.4582
Br1.850.3268
Cl1.650.1854

Q. Table 2: Photophysical Properties of this compound

Solventλmax (nm)Fluorescence Quantum Yield (Φ)Computed HOMO-LUMO Gap (eV)
Ethanol3200.123.8
DCM3150.094.1
Hexane3050.054.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.